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Compound of Interest

Compound Name: 2-Bromo-2'-fluoroacetophenone

Cat. No.: B017065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key

organic intermediate, 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2). The information

presented herein is intended to support research and development activities by offering

detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2-Bromo-2'-fluoroacetophenone.

Table 1: ¹H NMR Spectral Data of 2-Bromo-2'-fluoroacetophenone

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.91-7.96 m - 1H, Ar-H

7.54-7.61 m - 1H, Ar-H

7.27-7.30 m - 1H, Ar-H

7.13-7.20 m - 1H, Ar-H

4.53 d 2.4 2H, -CH₂Br
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Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectral Data of 2-Bromo-2'-fluoroacetophenone (Predicted and

Literature-Based)

Chemical Shift (δ) ppm Assignment

~190 C=O

~160 (d) C-F

~135 Ar-C

~131 Ar-C

~125 Ar-C

~124 (d) Ar-C

~116 (d) Ar-C

~30 -CH₂Br

Note: Experimentally obtained data for 2-Bromo-2'-fluoroacetophenone is not readily

available in the public domain. The presented data is based on predictive models and analysis

of closely related structures.

Table 3: IR Spectral Data of 2-Bromo-2'-fluoroacetophenone

Wavenumber (cm⁻¹) Assignment

~1700 C=O Stretch

~1600, ~1480 Aromatic C=C Stretch

~1280 C-F Stretch

~760 C-Br Stretch

~1220 C-C Stretch

Note: The exact peak values may vary slightly depending on the sampling method.
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Table 4: Mass Spectrometry Data of 2-Bromo-2'-fluoroacetophenone

m/z Proposed Fragment Ion

216/218 [M]⁺ (Molecular Ion)

137 [M - Br]⁺

123 [C₇H₄FO]⁺

95 [C₆H₄F]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Synthesis of 2-Bromo-2'-fluoroacetophenone:

A common synthetic route involves the bromination of 2'-fluoroacetophenone.[1][2] In a typical

procedure, bromine is added dropwise to a solution of 1-(2-fluorophenyl)ethanone in acetic

acid at room temperature.[1] The reaction mixture is stirred for a couple of hours. Following the

reaction, the solvent is removed under reduced pressure. The resulting residue is then

dissolved in a suitable organic solvent, such as ethyl acetate, and washed with an aqueous

solution of sodium bicarbonate and brine. Finally, the organic layer is dried over anhydrous

magnesium sulfate, filtered, and concentrated to yield 2-bromo-2'-fluoroacetophenone as a

light yellow oil.[1]

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The

sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with

tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. For ¹³C

NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines

for each unique carbon atom.
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Infrared (IR) Spectroscopy:

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. This allows for the direct

analysis of the liquid or solid sample without the need for extensive sample preparation. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra can be acquired using a time-of-flight (TOF) mass spectrometer with an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3] For

analysis, the sample is typically dissolved in a suitable solvent like acetonitrile or methanol and

introduced into the mass spectrometer.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-2'-fluoroacetophenone.

Key Fragmentation Pathways in Mass Spectrometry
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Caption: Major fragmentation pathways for 2-Bromo-2'-fluoroacetophenone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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